molecular formula C6H13N B13241299 1,2,2-Trimethylcyclopropan-1-amine

1,2,2-Trimethylcyclopropan-1-amine

Cat. No.: B13241299
M. Wt: 99.17 g/mol
InChI Key: JSLNMYHDORBKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Trimethylcyclopropan-1-amine is a cyclopropane derivative featuring three methyl groups and a primary amine functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its strained cyclopropane ring and amine moiety make it a versatile intermediate for constructing complex molecules. The hydrochloride salt form (1,2,2-Trimethylcyclopropan-1-amine hydrochloride) is commercially available from suppliers like CymitQuimica, with specifications ranging from 50 mg to 1 g, priced between €400–€1,200 depending on purity and scale .

The compound’s reactivity is influenced by the cyclopropane ring’s strain (~27 kcal/mol), which enhances susceptibility to ring-opening reactions. The amine group enables participation in nucleophilic substitutions, condensations, and catalytic hydrogenation processes. Applications include synthesizing chiral ligands, bioactive molecules, and materials science components.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

1,2,2-trimethylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-5(2)4-6(5,3)7/h4,7H2,1-3H3

InChI Key

JSLNMYHDORBKGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of 1,1,2-trimethylcyclopropane with ammonia or an amine under appropriate conditions can yield 1,2,2-Trimethylcyclopropan-1-amine . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2,2-Trimethylcyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,2-Trimethylcyclopropan-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain also contributes to its unique reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Amines

To contextualize 1,2,2-Trimethylcyclopropan-1-amine, we compare it to structurally analogous cyclopropane derivatives (Table 1). Key differences arise from substituent effects, stereochemistry, and fluorine substitution.

Table 1: Comparative Analysis of Cyclopropane Amines

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
1,2,2-Trimethylcyclopropan-1-amine 3× methyl groups, NH₂ 113.20 Not specified* High steric hindrance; drug intermediate
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl, NH₂ 107.10 1314398-34-9 Enhanced polarity; agrochemical synthesis
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl, NH₂ (chiral) 139.11 113715-22-3 Fluorine-enhanced stability; chiral drugs
DL-2-Amino-1,1,1-trifluoro-3-methylbutane Trifluoromethyl, branched NH₂ 157.14 1582-18-9 Fluorinated bioisostere; CNS drug design

Structural and Functional Differences

Substituent Effects: Methyl vs. Fluorinated Groups: The trimethyl derivative exhibits higher lipophilicity compared to fluorinated analogs (e.g., 1-(difluoromethyl)- or 2-(trifluoromethyl)-cyclopropan-amines). Fluorine atoms introduce polarity and metabolic stability, making fluorinated analogs preferable in drug candidates .

Stereochemical Considerations: The chiral (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3) demonstrates enantioselective applications in asymmetric catalysis and pharmaceuticals, whereas the non-chiral trimethyl variant lacks this specificity .

Reactivity and Stability :

  • Fluorinated cyclopropanes, such as 1-(difluoromethyl)cyclopropan-1-amine, display lower ring strain due to electron-withdrawing fluorine atoms, reducing susceptibility to ring-opening reactions compared to the trimethyl analog .
  • The trimethyl derivative’s amine group is more nucleophilic under basic conditions, favoring alkylation or acylation reactions.

Research Findings

  • Synthetic Utility: 1,2,2-Trimethylcyclopropan-1-amine is employed in synthesizing β-aminocyclopropane carboxylic acid derivatives, which are precursors to protease inhibitors . In contrast, fluorinated analogs are leveraged for their resistance to oxidative degradation in vivo .
  • Thermodynamic Studies : Cyclopropanes with electron-withdrawing substituents (e.g., trifluoromethyl) exhibit higher thermal stability (~20°C increase in decomposition temperature) compared to alkyl-substituted derivatives .

Biological Activity

Overview

1,2,2-Trimethylcyclopropan-1-amine, also known as N,2,2-trimethylcyclopropan-1-amine hydrochloride, is a synthetic compound with the molecular formula C₆H₁₄ClN. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research.

1,2,2-Trimethylcyclopropan-1-amine is characterized by its unique cyclopropane structure that includes three methyl groups attached to the cyclopropane ring. This structural configuration influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₄ClN
Molecular Weight135.64 g/mol
State at Room TemperatureLiquid
SolubilitySoluble in water

The biological activity of 1,2,2-trimethylcyclopropan-1-amine primarily stems from its amine group, which can engage in hydrogen bonding and ionic interactions with various biological molecules. This interaction may modulate enzyme activities and influence biochemical pathways. The compound has been investigated for its potential role as a ligand in receptor binding and enzyme inhibition studies.

Enzyme Interaction

Research indicates that 1,2,2-trimethylcyclopropan-1-amine can interact with specific enzymes, potentially influencing their catalytic activities. For instance:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.

Case Studies

Several studies have explored the biological effects of 1,2,2-trimethylcyclopropan-1-amine:

  • Anticancer Activity : A study investigated the anticancer properties of this compound in vitro. Results indicated that it exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of 1,2,2-trimethylcyclopropan-1-amine against oxidative stress-induced neuronal cell death .
  • Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, revealing insights into its potential use as a pharmacological agent .

Applications in Research

The versatility of 1,2,2-trimethylcyclopropan-1-amine extends to several scientific applications:

  • Synthetic Chemistry : It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biological Research : Its role in enzyme inhibition and receptor interactions makes it valuable for studying biological pathways and mechanisms.

Comparison with Similar Compounds

To understand the unique properties of 1,2,2-trimethylcyclopropan-1-amine, it is beneficial to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
CyclopropylamineCyclopropane ring with one amineModerate activity; less potent than trimethyl variant
1,1-Dimethylcyclopropan-1-amineTwo methyl groups on cyclopropaneSimilar activity; less stability
2,2-Dimethylcyclopropan-1-amineTwo methyl groups at different positionsVaries; often less active than trimethyl variant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.